![molecular formula C14H17NO2 B13757377 2-[2-(1-Naphthylamino)ethoxy]ethanol CAS No. 53815-85-3](/img/structure/B13757377.png)
2-[2-(1-Naphthylamino)ethoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-Naphthylamino)ethoxy]ethanol is an organic compound with the molecular formula C14H17NO2 It is known for its unique structure, which includes a naphthyl group attached to an aminoethoxyethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Naphthylamino)ethoxy]ethanol typically involves the reaction of 1-naphthylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 1-naphthylamine and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in the presence of a solvent such as ethanol or methanol, at a temperature range of 50-100°C.
Procedure: The reactants are mixed and heated, allowing the ethylene oxide to react with the amino group of 1-naphthylamine, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Using large reactors to mix and heat the reactants.
Purification: The product is purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1-Naphthylamino)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthyl group to a dihydronaphthyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthyl derivatives.
Substitution: Various substituted naphthylaminoethoxyethanol derivatives.
Aplicaciones Científicas De Investigación
2-[2-(1-Naphthylamino)ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(1-Naphthylamino)ethoxy]ethanol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar structure but with a dimethylamino group instead of a naphthylamino group.
2-[2-(Diethylamino)ethoxy]ethanol: Contains a diethylamino group instead of a naphthylamino group.
Uniqueness
2-[2-(1-Naphthylamino)ethoxy]ethanol is unique due to its naphthyl group, which imparts distinct chemical properties and potential applications. The presence of the naphthyl group enhances its ability to interact with biological molecules, making it a valuable compound in research and industry.
Propiedades
Número CAS |
53815-85-3 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-[2-(naphthalen-1-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C14H17NO2/c16-9-11-17-10-8-15-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,15-16H,8-11H2 |
Clave InChI |
LKDJOSCYSCYSJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


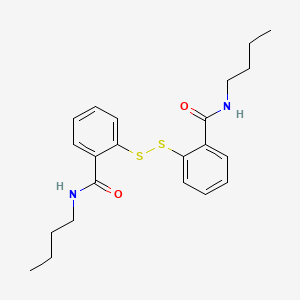
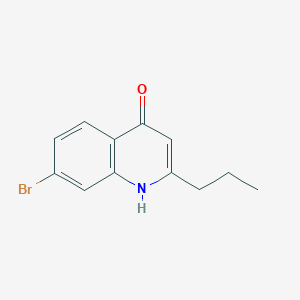
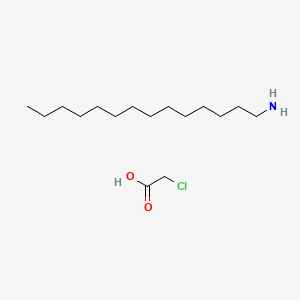
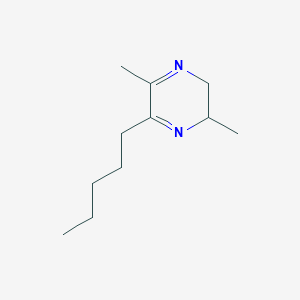
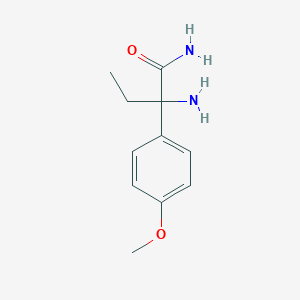
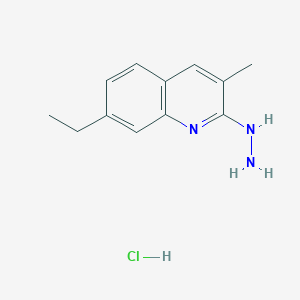
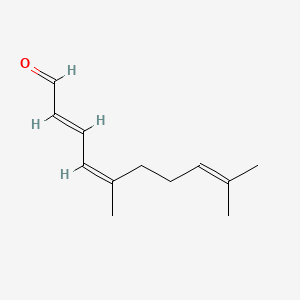

![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)
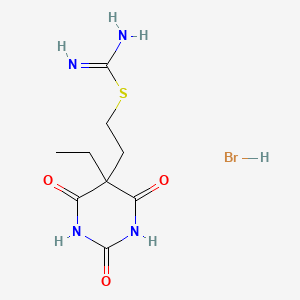

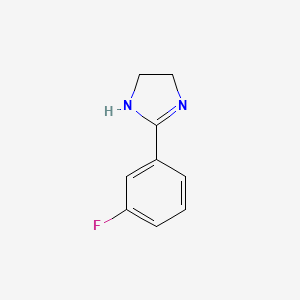
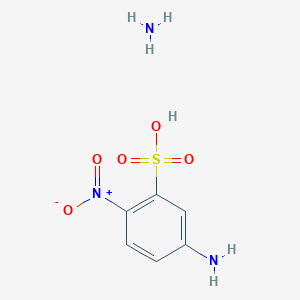
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
